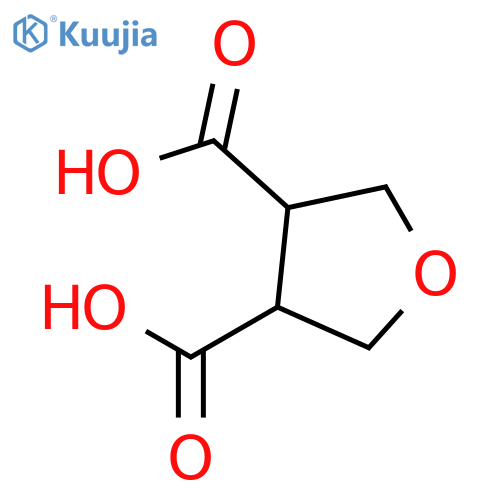Cas no 71034-99-6 (oxolane-3,4-dicarboxylic acid)

oxolane-3,4-dicarboxylic acid structure
商品名:oxolane-3,4-dicarboxylic acid
oxolane-3,4-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Furandicarboxylic acid, tetrahydro-
- Tetrahydro-furan-3,4-dicarboxylic acid
- oxolane-3,4-dicarboxylic acid
- SB33770
- AT14478
- EN300-203414
- 71034-99-6
- (trans)-tetrahydrofuran-3,4-dicarboxylic acid
- SCHEMBL38940
- Z1262521635
- tetrahydrofuran-3,4-dicarboxylic acid
-
- MDL: MFCD20642599
- インチ: InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
- InChIKey: QUHAOMPZQHGTKN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 160.03717335g/mol
- どういたいしつりょう: 160.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.8Ų
oxolane-3,4-dicarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-203414-0.5g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 0.5g |
$636.0 | 2023-09-16 | |
| Enamine | EN300-203414-10.0g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 10.0g |
$3500.0 | 2023-07-06 | |
| Enamine | EN300-203414-2.5g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 2.5g |
$1594.0 | 2023-09-16 | |
| Enamine | EN300-203414-5.0g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 5.0g |
$2360.0 | 2023-07-06 | |
| Enamine | EN300-203414-0.05g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 0.05g |
$188.0 | 2023-09-16 | |
| Aaron | AR020LJ8-100mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 100mg |
$413.00 | 2025-02-14 | |
| 1PlusChem | 1P020LAW-500mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 500mg |
$848.00 | 2024-04-21 | |
| Aaron | AR020LJ8-500mg |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 500mg |
$900.00 | 2025-02-14 | |
| Aaron | AR020LJ8-1g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 1g |
$1143.00 | 2025-02-14 | |
| Enamine | EN300-203414-10g |
oxolane-3,4-dicarboxylic acid |
71034-99-6 | 95% | 10g |
$3500.0 | 2023-09-16 |
oxolane-3,4-dicarboxylic acid 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
71034-99-6 (oxolane-3,4-dicarboxylic acid) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
